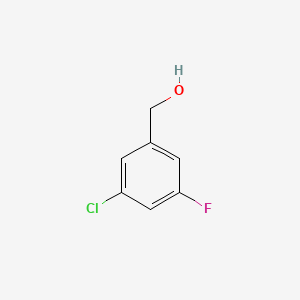

3-Chloro-5-fluorobenzyl alcohol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-chloro-5-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde derivative. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-chloro-5-fluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to 3-chloro-5-fluorobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in THF or ether under reflux conditions.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Oxidation: 3-Chloro-5-fluorobenzaldehyde.

Reduction: 3-Chloro-5-fluorobenzylamine.

Substitution: 3-Chloro-5-fluorobenzyl chloride or 3-chloro-5-fluorobenzyl bromide.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Chloro-5-fluorobenzyl alcohol is primarily utilized in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for various drug candidates, particularly those targeting diseases like malaria and cancer.

Case Studies in Drug Development

- Antimalarial Research : A study highlighted the use of derivatives of this compound in the development of antimalarial drugs. The derivatives were docked against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target, showing promising binding affinities. The research indicated that these derivatives could lead to the development of effective treatments for malaria, particularly due to their compliance with Lipinski's rule of five, which predicts good oral bioavailability .

- Cancer Therapeutics : Research has also indicated that compounds derived from this compound exhibit potential anticancer properties. For instance, modifications to its structure can enhance its efficacy against specific cancer cell lines by targeting key metabolic pathways involved in tumor growth .

Material Science

In material science, this compound is explored for its properties as a reactive agent in polymer synthesis and modification.

Polymer Applications

- Functional Polymers : The compound can be used to create functionalized polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These polymers are valuable in applications ranging from coatings to biomedical devices .

- Cross-Linking Agent : It serves as a cross-linking agent in the production of hydrogels, which are utilized in drug delivery systems and tissue engineering. The ability to modify the cross-link density allows for tailored release profiles of therapeutic agents .

Synthetic Intermediate

This compound acts as an important synthetic intermediate in organic synthesis.

Synthesis Pathways

The compound can be synthesized through various methods, including:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Reduction of Fluorinated Benzyl Halides | Using lithium aluminum hydride (LAH) | 62 |

| Nucleophilic Substitution | Reacting with chlorinated compounds | 65 |

| Multi-step Synthesis | Involving multiple reactions for higher complexity | Varies |

These synthetic routes highlight its utility in generating complex molecules needed for advanced research and industrial applications .

Mécanisme D'action

The mechanism of action of 3-chloro-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that are studied to understand enzyme kinetics and mechanisms . The compound’s effects are mediated through its functional groups, which participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

3-Chlorobenzyl alcohol: Lacks the fluorine substituent, resulting in different chemical properties and reactivity.

5-Fluorobenzyl alcohol: Lacks the chlorine substituent, affecting its chemical behavior and applications.

3-Chloro-4-fluorobenzyl alcohol: Has a different substitution pattern, leading to variations in its chemical and physical properties.

Uniqueness: 3-Chloro-5-fluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis .

Activité Biologique

3-Chloro-5-fluorobenzyl alcohol (C₇H₆ClFO) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. Its unique structure, featuring both chlorine and fluorine substituents on the benzyl alcohol framework, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₇H₆ClFO

- Molecular Weight : Approximately 160.58 g/mol

- Physical State : Clear, colorless liquid

- Refractive Index : Ranges from 1.5290 to 1.5330 at 20°C

The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's reactivity and biological interactions, enhancing its lipophilicity and metabolic stability compared to non-halogenated analogs.

Biological Activity

Research indicates that halogenated benzyl alcohols, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, which may be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms.

- Enzyme Interactions : Studies have suggested that the compound interacts with various biological targets, including enzymes and receptors. The halogen substituents may influence binding affinities and selectivity towards specific targets, making it a candidate for further investigation in drug design .

- Biochemical Applications : As a reagent in biochemical research, it may be utilized in proteomics studies or as an intermediate in the synthesis of more complex organic molecules .

Synthesis Methods

Several methods exist for synthesizing this compound. Key synthetic pathways include:

- Reduction of Fluorinated Benzonitriles : The compound can be synthesized through the reduction of fluorinated benzonitriles using reducing agents like sodium borohydride .

- Halogenation Reactions : Substitution reactions involving chlorination and fluorination of benzyl alcohol derivatives can yield this compound with high purity and yield under controlled conditions .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various halogenated benzyl alcohols found that this compound exhibited significant activity against specific bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents due to its enhanced efficacy compared to non-halogenated counterparts.

Case Study 2: Enzyme Kinetics

Research on enzyme kinetics involving this compound demonstrated that it participates in reactions via a ping-pong mechanism when interacting with aryl-alcohol oxidases. This finding suggests that the compound could serve as a substrate or inhibitor in enzymatic processes, providing insights into its role in biochemical pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-fluorobenzyl alcohol | Chlorine at ortho position; fluorine at para | Different substitution pattern affects reactivity |

| 4-Chloro-2-fluorobenzyl alcohol | Chlorine at para position; fluorine at ortho | Changes in spatial arrangement impact biological activity |

| 2-Bromo-6-fluorobenzyl alcohol | Bromine instead of chlorine; fluorine remains para | Bromine may alter electronic properties |

| 2,4-Dichlorobenzyl alcohol | Two chlorine atoms; no fluorine | Increased reactivity due to multiple halogens |

The comparative analysis illustrates how variations in halogen positioning affect the biological activity of similar compounds, emphasizing the distinctiveness of this compound for further exploration in medicinal chemistry .

Propriétés

IUPAC Name |

(3-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTJBAMDTCIMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370525 | |

| Record name | 3-Chloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79944-64-2 | |

| Record name | 3-Chloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79944-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.